

Application Notes & Protocols:

Cryopreservation of Cells Isolated with an Iohexol Gradient

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iohexol*

Cat. No.: B1672079

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Density gradient centrifugation is a cornerstone technique for isolating specific cell populations from heterogeneous samples. **Iohexol**, a non-ionic, iodinated density gradient medium, is utilized for the separation of cells and subcellular components based on their buoyant density. Following successful isolation, cryopreservation is essential for the long-term storage and banking of these valuable cells, ensuring their availability for future experiments and preserving their biological properties.[1][2]

This document provides a detailed protocol for the cryopreservation and subsequent thawing of cells isolated using an **Iohexol**-based density gradient. The procedures outlined are designed to maximize post-thaw cell viability and recovery, ensuring the integrity of the isolated cell population for downstream applications. The success of cryopreservation hinges on several critical factors, including the health of the cells prior to freezing, the correct use of a cryoprotective agent (CPA), a controlled rate of freezing, and proper long-term storage at cryogenic temperatures.[3]

Key Considerations for Cryopreservation

- Cell Health: Begin with a healthy, viable cell population in the log phase of growth.[4] Cells should have high viability (>90%) before initiating the cryopreservation process.
- **Iohexol** Removal: It is crucial to thoroughly wash the isolated cells to remove residual **Iohexol**. Studies have shown that prolonged exposure to **Iohexol** can have cytotoxic effects on various cell types, potentially impacting cell viability and function.[5][6][7][8][9]
- Cryoprotective Agent (CPA): Dimethyl sulfoxide (DMSO) is the most common CPA, used to protect cells from damage caused by ice crystal formation during freezing.[2][10][11] The optimal concentration of DMSO can be cell-type dependent, but a final concentration of 5-10% is widely used.[12][13][14]
- Cooling Rate: A slow, controlled cooling rate of approximately -1°C per minute is critical for successful cryopreservation.[3][11][15][16] This minimizes intracellular ice crystal formation and osmotic stress.
- Thawing: Rapid thawing is essential to prevent the formation of damaging ice crystals as the sample warms.[2][3][11]

Experimental Protocols

Part A: Post-Iohexol Gradient Cell Preparation

This part of the protocol focuses on washing the cells isolated from the **Iohexol** gradient to prepare them for cryopreservation.

Materials:

- Cell suspension isolated from **Iohexol** gradient
- Complete cell culture medium, appropriate for the cell type
- Phosphate-Buffered Saline (PBS), calcium and magnesium-free
- Conical centrifuge tubes (15 mL or 50 mL)
- Hemocytometer or automated cell counter

- Trypan blue solution (0.4%)

Procedure:

- Carefully collect the cell layer of interest from the **Iohexol** density gradient.
- Transfer the cell suspension to a sterile conical centrifuge tube.
- Dilute the cell suspension with at least 3 volumes of sterile PBS or complete culture medium to reduce the density of the solution.
- Centrifuge the cell suspension at 300-400 x g for 5-10 minutes at room temperature to pellet the cells.
- Carefully aspirate and discard the supernatant, ensuring the cell pellet is not disturbed.
- Gently resuspend the cell pellet in 5-10 mL of fresh, complete culture medium.
- Repeat the wash step (steps 4-6) two more times to ensure complete removal of the **Iohexol** medium.
- After the final wash, resuspend the cell pellet in a known volume of complete culture medium.
- Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion. Ensure cell viability is >90%.

Part B: Cell Cryopreservation

Materials:

- Prepared cell suspension
- Complete cell culture medium
- Fetal Bovine Serum (FBS), heat-inactivated
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade

- Sterile cryogenic vials, pre-labeled
- Controlled-rate freezing container (e.g., Mr. Frosty) or a programmable freezer
- -80°C freezer
- Liquid nitrogen storage dewar

Procedure:

- Prepare the cryopreservation medium. A commonly used medium consists of 90% FBS and 10% DMSO. Alternatively, a medium of 80% complete growth medium, 10% FBS, and 10% DMSO can be used. Prepare this solution fresh and keep it on ice.
- Centrifuge the washed cell suspension (from Part A) at 300 x g for 5 minutes.
- Aspirate the supernatant and resuspend the cell pellet in cold cryopreservation medium to a final cell density of 1×10^6 to 1×10^7 cells/mL.[\[4\]](#)
- Working quickly, aliquot 1 mL of the cell suspension into each pre-labeled cryogenic vial.
- Place the cryogenic vials into a controlled-rate freezing container.
- Transfer the freezing container to a -80°C freezer and leave it for at least 24 hours. This achieves the desired cooling rate of -1°C/minute.[\[15\]](#)[\[16\]](#)
- After 24 hours, transfer the vials to the vapor phase of a liquid nitrogen dewar for long-term storage (below -130°C).[\[15\]](#)[\[16\]](#)

Part C: Thawing of Cryopreserved Cells

Materials:

- Cryopreserved cells
- Complete cell culture medium, pre-warmed to 37°C
- 37°C water bath

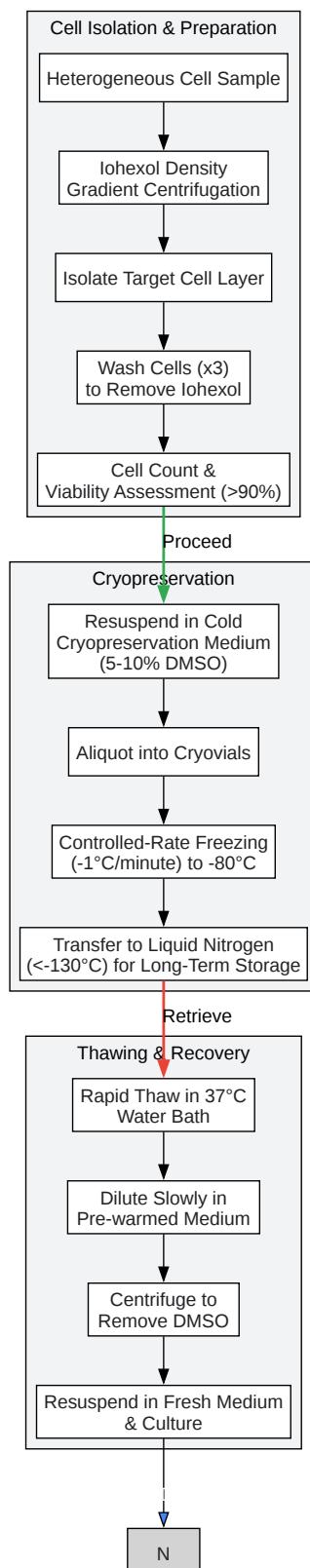
- Conical centrifuge tube
- Sterile pipette

Procedure:

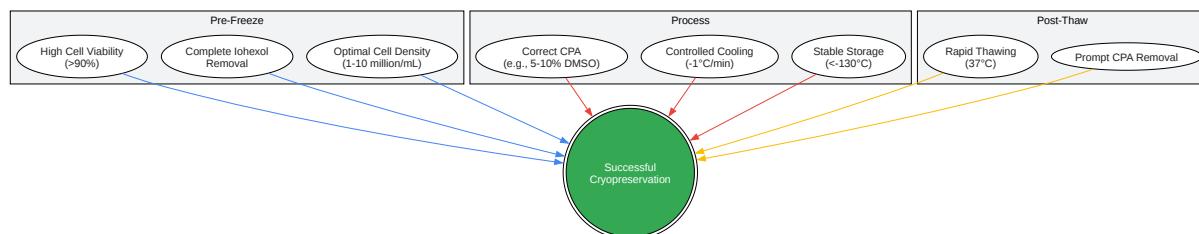
- Prepare a culture vessel with the appropriate volume of pre-warmed complete culture medium.
- Retrieve a vial of cryopreserved cells from the liquid nitrogen dewar.
- Immediately place the vial in a 37°C water bath. Agitate the vial gently until only a small ice crystal remains. This process should be rapid (typically 1-2 minutes).
- Wipe the outside of the vial with 70% ethanol to sterilize it.
- In a sterile environment, use a pipette to slowly transfer the thawed cell suspension from the vial into a conical tube containing at least 10 mL of pre-warmed complete culture medium. Add the cells dropwise while gently swirling the tube to minimize osmotic shock.
- Centrifuge the cells at 150-200 x g for 5 minutes. This step is to remove the DMSO, which is toxic to cells at room temperature.
- Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.
- Transfer the cell suspension to the prepared culture vessel.
- Incubate the cells under their optimal growth conditions.
- It is advisable to change the medium after 24 hours to remove any remaining DMSO and dead cells.

Data Presentation

The following tables summarize expected outcomes and variables in the cryopreservation process.


Table 1: Effect of DMSO Concentration on Post-Thaw Viability

Cell Type	DMSO Concentration	Immediate Post-Thaw Viability (%)	24-Hour Post-Thaw Viability (%)	Reference
Regulatory T Cells	5%	~95%	~78%	[13]
Regulatory T Cells	10%	~93%	~60%	[13]
Human Conjunctival Cells	10%	~79.9%	Not Reported	[10]
Mesenchymal Stem Cells	10%	80% - 100%	Not Reported	[14]


Table 2: General Troubleshooting for Low Post-Thaw Viability

Issue	Potential Cause	Recommended Solution
Low Viability	Prolonged exposure to DMSO at room temperature.	Work quickly once DMSO is added. Keep cells and freezing medium on ice. [4]
Improper cooling rate (too fast or too slow).	Use a validated controlled-rate freezing container or programmable freezer. [16]	
Improper thawing rate (too slow).	Thaw vials rapidly in a 37°C water bath until a small ice crystal remains. [3][16]	
Poor cell health before freezing.	Ensure cells are in the log growth phase and have >90% viability before cryopreservation. [4]	
Incorrect cell density in the cryovial.	Freeze cells at a density of 1 x 10 ⁶ – 1 x 10 ⁷ cells/mL. [4][16]	
Contamination.	Test for microbial contamination before freezing. [4]	

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for cryopreservation and recovery of cells.

[Click to download full resolution via product page](#)

Caption: Key factors influencing successful cell cryopreservation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. corning.com [corning.com]
- 4. biocompare.com [biocompare.com]
- 5. mdpi.com [mdpi.com]

- 6. Cytotoxic effects of six angiographic contrast media on human endothelium in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic Effects of Nonionic Iodinated Contrast Agent on Human Adipose-derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iohexol Triggers Cytotoxicity but Not DNA Damage in Human Endothelial Cells: Potential Involvement of XIAP Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. Cryopreservation: An Overview of Principles and Cell-Specific Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Freezing Medium Containing 5% DMSO Enhances the Cell Viability and Recovery Rate After Cryopreservation of Regulatory T Cell Products ex vivo and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Freezing Medium Containing 5% DMSO Enhances the Cell Viability and Recovery Rate After Cryopreservation of Regulatory T Cell Products ex vivo and in vivo [frontiersin.org]
- 14. Effects of storage media, supplements and cryopreservation methods on quality of stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. stemcell.com [stemcell.com]
- 16. sartorius.com [sartorius.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Cryopreservation of Cells Isolated with an Iohexol Gradient]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1672079#cryopreservation-of-cells-isolated-with-an-ihexol-gradient>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com